molecular formula C21H16ClN3O2S B11329685 2-{[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide

2-{[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide

Cat. No.: B11329685
M. Wt: 409.9 g/mol
InChI Key: NWUMCDAFPQHEOD-UHFFFAOYSA-N
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Description

2-{[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyridine ring substituted with a chlorophenyl group, a cyano group, and a sulfanyl group, along with an acetamide moiety attached to a methoxyphenyl group. Its intricate structure allows it to participate in diverse chemical reactions and makes it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridine ring, followed by the introduction of the chlorophenyl and cyano groups. The sulfanyl group is then added through a nucleophilic substitution reaction. Finally, the acetamide moiety is introduced via an amide coupling reaction with the methoxyphenyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production often employs advanced techniques like automated synthesis and purification systems to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

2-{[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine group.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}-N-(2-hydroxyphenyl)acetamide
  • 2-{[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide

Uniqueness

Compared to similar compounds, 2-{[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide stands out due to its specific substitution pattern, which may confer unique chemical reactivity and biological activity. The presence of the methoxy group can influence the compound’s solubility, stability, and interaction with molecular targets.

Properties

Molecular Formula

C21H16ClN3O2S

Molecular Weight

409.9 g/mol

IUPAC Name

2-[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C21H16ClN3O2S/c1-27-19-5-3-2-4-18(19)24-20(26)13-28-21-15(12-23)8-11-17(25-21)14-6-9-16(22)10-7-14/h2-11H,13H2,1H3,(H,24,26)

InChI Key

NWUMCDAFPQHEOD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=C(C=CC(=N2)C3=CC=C(C=C3)Cl)C#N

Origin of Product

United States

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